1,2,4-Trimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-6-8(2)4-5-9(7)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVFDJJMVMUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861755 | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-85-4 | |
| Record name | 1,2,4-Trimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,4-Trimethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylpiperazine | |
| Source | DTP/NCI | |
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| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA DSSTox | |
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| Record name | 1,2,4-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.028 | |
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| Record name | 1,2,4-TRIMETHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JY5VM09AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Reactivity and Transformation Studies of 1,2,4 Trimethylpiperazine Systems
Fundamental Reactivity Pathways of the Piperazine (B1678402) Nitrogen Centers
The two nitrogen atoms within the piperazine ring of 1,2,4-trimethylpiperazine are the primary sites of chemical reactivity. Their nucleophilic nature governs a wide range of reactions, including substitutions, oxidations, and reductions.
Nucleophilic Reactivity and Substitution Reactions
The nitrogen atoms of the piperazine ring possess lone pairs of electrons, rendering them nucleophilic. acs.org This inherent nucleophilicity allows this compound to readily participate in nucleophilic substitution reactions with various electrophiles. rsc.orgmnstate.eduic.ac.uk The reaction mechanism for these substitutions can vary, with SN2 reactions being common where the amine attacks an activated alkane. wikipedia.orgresearchgate.net
For instance, piperazine and its derivatives can act as efficient nucleophiles in reactions with highly activated aromatic systems like pentafluoropyridine. In such cases, substitution preferentially occurs at the para position of the pyridine (B92270) ring due to the strong activating effect of the ring nitrogen atoms. scispace.com The fundamental reactivity of piperazine is attributed to the 1,4-positioning of its nitrogen atoms, which influences subsequent alkylation and substitution reactions. scispace.com
The general scheme for the nucleophilic substitution of a piperazine derivative is illustrated below:
| Reactant A | Reactant B | Product | Reaction Type |
| Piperazine Derivative (Nucleophile) | Electrophile (e.g., Alkyl Halide) | Substituted Piperazine | Nucleophilic Substitution |
This table illustrates a generalized nucleophilic substitution reaction involving a piperazine derivative.
Oxidation and Reduction Transformations
The nitrogen centers of the piperazine ring are susceptible to oxidation. Common oxidizing agents can convert the tertiary amine functionalities into the corresponding N-oxides. rsc.orgic.ac.ukmdpi.com Electrochemical studies on piperazine have shown that it undergoes irreversible oxidation at a gold electrode, with the process being diffusion-controlled. vulcanchem.com
Conversely, reduction reactions can also occur. For example, the reduction of trans-1,2,6-trimethylpiperazine dihydrochloride (B599025) can lead to the formation of demethylated piperazine derivatives. mdpi.com The specific products of oxidation and reduction are dependent on the reagents and reaction conditions employed.
| Reaction Type | Reagent Example | Major Product Type |
| Oxidation | Hydrogen Peroxide | N-oxide |
| Reduction | Lithium Aluminum Hydride | Demethylated Piperazine |
This table summarizes the typical outcomes of oxidation and reduction reactions on trimethylpiperazine derivatives.
Electrophilic Substitution on Peripheral Aromatic Systems (if present in derivatives)
When a piperazine moiety is attached to an aromatic ring, as in 1-arylpiperazine derivatives, it influences the reactivity of the aromatic system towards electrophilic substitution. The piperazine ring acts as an electron-donating group, thereby activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. evitachem.comnih.gov This is due to the resonance stabilization of the cationic intermediate, known as the Wheland intermediate or arenium ion, that is formed during the reaction. evitachem.com
An example of this is the Mannich reaction, a type of electrophilic substitution, where 3-hydroxycoumarin (B191489) reacts with 1-arylpiperazines in the presence of paraformaldehyde to yield 4-piperazinylmethyl derivatives. The reactivity of such systems can be significantly affected by the presence of other substituents on the aromatic ring.
| Reactant | Electrophilic Reaction | Product(s) |
| 1-Arylpiperazine | Nitration | ortho-Nitroarylpiperazine, para-Nitroarylpiperazine |
| 1-Arylpiperazine | Halogenation | ortho-Haloarylpiperazine, para-Haloarylpiperazine |
| 1-Arylpiperazine | Friedel-Crafts Acylation | ortho-Acylarylpiperazine, para-Acylarylpiperazine |
This table provides examples of electrophilic aromatic substitution reactions on a generic 1-arylpiperazine.
Ring-Opening and Ring-Closing Reactions Involving Piperazine Moieties
The piperazine ring, while generally stable, can be synthesized through ring-closing reactions or be a product of ring-opening reactions of other cyclic structures.
Ring-closing reactions are a common strategy for synthesizing substituted piperazines. These methods often involve the cyclization of linear diamine precursors. For example, a route to 2,3-substituted piperazines involves an intermolecular aza-Michael reaction followed by a terminal intramolecular SN2 ring closure to form the piperazine core. Another approach is the reductive cyclization of dioximes, which proceeds through the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate that subsequently cyclizes.
Conversely, ring-opening reactions of certain bicyclic compounds can yield piperazine derivatives. A notable example is the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. evitachem.com Quaternary ammonium (B1175870) salts of DABCO are good electrophiles that react with various nucleophiles, leading to the ring-opening of DABCO and the formation of piperazine derivatives. scispace.com Aluminum(III) triflate has also been shown to be an effective catalyst for the ring-opening of epoxides by piperazine-based amines to form β-amino alcohols.
| Reaction Type | Precursor(s) | Key Conditions | Product |
| Ring-Closing | Linear Diamine Precursor | Intramolecular S | Substituted Piperazine |
| Ring-Closing | Dioxime | Catalytic Hydrogenation | Substituted Piperazine |
| Ring-Opening | DABCO Quaternary Salt | Nucleophilic Attack | Piperazine Derivative |
| Ring-Opening | Epoxide + Piperazine Amine | Al(OTf)₃ Catalyst | β-Amino Alcohol with Piperazine Moiety |
This table outlines various ring-opening and ring-closing reactions that lead to the formation of piperazine systems.
Advanced Derivatization and Functionalization Strategies
The functionalization of the piperazine ring, particularly at the nitrogen atoms, is a key strategy for modifying its properties and creating new derivatives.
N-Alkylation and N-Acylation Reactions
N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. This is typically achieved through nucleophilic substitution reactions where the piperazine nitrogen acts as the nucleophile, attacking an alkyl halide or another suitable electrophile. wikipedia.org To achieve mono-substitution, protecting groups are often employed to prevent reaction at both nitrogen atoms. More advanced methods, such as a hydrogen auto-transfer reaction using a palladium(II) complex, allow for the N-alkylation of amines using alcohols.
N-acylation involves the introduction of an acyl group onto the piperazine nitrogens and is a crucial reaction for producing important chemical precursors and pharmaceuticals. This is generally accomplished by reacting the piperazine with an acylating agent like an acyl chloride or an anhydride (B1165640). These reactions can sometimes be carried out under catalyst-free conditions. The resulting N-acylpiperazine derivatives have been explored for various applications, including as potential anticancer agents.
| Functionalization | Reagent Type | General Product |
| N-Alkylation | Alkyl Halide | N-Alkylpiperazine |
| N-Acylation | Acyl Chloride | N-Acylpiperazine |
| N-Acylation | Anhydride | N-Acylpiperazine |
This table summarizes common N-alkylation and N-acylation reactions of piperazines.
Alpha-Functionalization via Directed Lithiation and Electrophilic Trapping
The functionalization of the carbon skeleton of piperazine rings represents a significant strategy for creating structural diversity, moving beyond simple N-substitution, which accounts for the majority of piperazine-containing compounds. mdpi.com One powerful method for achieving selective C-H functionalization at the position alpha to a nitrogen atom is through directed lithiation, followed by trapping with a suitable electrophile. researchgate.netresearchgate.net
This process, an application of the broader concept of Directed Metalation (DoM), relies on the ability of a heteroatom-containing functional group—the Directed Metalation Group (DMG)—to coordinate with an organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi). organic-chemistry.orgwikipedia.orguwindsor.ca In the case of N-substituted piperazines, the ring nitrogen atoms serve as Lewis basic sites, coordinating the Lewis acidic lithium of the base. wikipedia.orgbaranlab.org This coordination brings the base into proximity of the adjacent α-protons, increasing their kinetic acidity and facilitating regioselective deprotonation to form a stabilized α-lithiated intermediate. uwindsor.cabaranlab.org This intermediate can then react with a wide array of electrophiles to install a new substituent at the α-carbon. researchgate.net
For this compound, the tertiary amine groups at the N1 and N4 positions can both act as DMGs. The lithiation would be expected to occur at the carbon atoms alpha to these nitrogens (C2, C3, C5, and C6). However, the regiochemical outcome is influenced by the existing substitution pattern:
N1 Directing Group: The N1-methyl group directs lithiation to the C2 and C6 positions.
N4 Directing Group: The N4-methyl group directs lithiation to the C3 and C5 positions.
Steric Hindrance: The methyl group at the C2 position introduces significant steric bulk, which would likely disfavor deprotonation at the C2 position and could also influence the rate of deprotonation at the adjacent C3 position.
Therefore, a competition would exist, with lithiation anticipated to occur preferentially at the less sterically hindered C6 and C5 positions. Studies on related N-Boc protected piperazines have demonstrated that these lithiated intermediates are often unstable at higher temperatures and require cryogenic conditions (e.g., -78 °C) for their formation and subsequent reaction. researchgate.net
Once the lithiated this compound is generated in situ, it can be quenched with various electrophiles to introduce diverse functionalities. Research on analogous N-Boc piperazine systems provides insight into the scope of this trapping reaction. researchgate.net
| Electrophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkylation (e.g., ethyl) |
| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxyalkylation |
| Isocyanates | Phenyl Isocyanate (C₆H₅NCO) | Amide Formation |
| Disulfides | Diphenyl Disulfide ((C₆H₅)₂S₂) | Thiolation |
| Carbon Dioxide | CO₂ | Carboxylation |
This methodology provides a direct route to α-functionalized piperazines that are otherwise challenging to synthesize. encyclopedia.pub
Selective Functionalization for Scaffold Diversification
The ability to selectively functionalize the this compound core is a powerful tool for scaffold diversification. This strategy is central to medicinal chemistry, where generating a library of structurally related analogues allows for the systematic exploration of structure-activity relationships (SAR). nih.gov By modifying the core scaffold, researchers can fine-tune the pharmacological and pharmacokinetic properties of a molecule. nih.gov
Late-stage functionalization (LSF) is a particularly efficient approach, as it introduces chemical diversity in the final steps of a synthetic sequence, avoiding the need for lengthy de novo syntheses for each new derivative. scispace.com The directed lithiation/electrophilic trapping sequence described previously is a prime example of an LSF method applicable to the this compound scaffold.
Beyond directed lithiation, other modern synthetic methods have been successfully applied to the C-H functionalization of piperazine rings, expanding the toolbox for scaffold diversification. mdpi.comresearchgate.net These alternative approaches can offer complementary reactivity and access to derivatives that may not be achievable through organolithium chemistry.
Photoredox Catalysis: This method uses light-absorbing catalysts (often based on iridium or ruthenium) to generate highly reactive radical intermediates under mild conditions. nsf.govresearchgate.net This has been used for the α-C–H arylation, vinylation, and heteroarylation of N-Boc piperazines. mdpi.comencyclopedia.pub Applying such a strategy to this compound could allow for the introduction of aryl and vinyl groups, significantly diversifying the scaffold.
Transition-Metal-Catalyzed C-H Activation: Catalysts based on metals like palladium, rhodium, or copper can directly activate C-H bonds, often guided by a directing group, to form new carbon-carbon or carbon-heteroatom bonds.
The strategic application of these varied functionalization techniques enables the creation of a diverse library of compounds from a single, common intermediate.
| Functionalization Strategy | Reagents/Catalysts | Potential Modification on this compound Scaffold | Benefit for Diversification |
|---|---|---|---|
| Directed Lithiation | s-BuLi, Electrophile (E+) | Introduction of various alkyl, acyl, or heteroatom groups at α-positions (C3, C5, C6). | Access to a wide range of substituents via common organolithium intermediate. |
| Photoredox Catalysis | Ir or Ru photocatalyst, Light, Aryl Halide | Direct α-arylation of the piperazine ring. | Forms C-C bonds under mild, radical-based conditions, complementary to ionic lithiation. |
| Minisci-Type Reaction | Photocatalyst, Alkyl Radical Precursor | Direct α-alkylation with various alkyl groups. | Tolerates a broad range of functional groups, allowing for complex fragment coupling. scispace.com |
This systematic diversification is crucial for transforming a simple heterocyclic core into a collection of unique chemical entities with potentially novel biological activities. nih.gov
Investigation of Acid-Base Properties and Protonation States
The acid-base properties of this compound are fundamental to its chemical behavior and its interactions in biological systems. As a diamine, the molecule contains two nitrogen atoms that can be protonated, and it is therefore characterized by two distinct dissociation constants (pKa values). europa.euuregina.ca These values determine the charge state of the molecule across a range of pH levels.
The pKa values of piperazine derivatives are influenced by the electronic and steric effects of the substituents on the ring. The addition of electron-donating alkyl groups, such as methyl groups, can have complex effects. While they increase the electron density on the nitrogen, potentially increasing basicity, they can also influence the solvation of the protonated form, which affects acidity. uregina.casemanticscholar.org Studies on related piperazines show that N-methylation can lead to a decrease in the pKa value compared to the unsubstituted parent ring. semanticscholar.org
Data from potentiometric titration of related compounds provides a basis for understanding the probable pKa values of this compound.
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| Piperazine | 9.73 | 5.35 | uregina.ca |
| 1-Methylpiperazine | 9.65 | 5.19 | uregina.ca |
| 1,4-Dimethylpiperazine | 9.78 | 8.31 | europa.eu |
| 1,4-Dimethylpiperazine | 9.08 | 4.28 | uregina.ca |
Note: Discrepancies in reported pKa values, such as those for 1,4-dimethylpiperazine, can arise from differences in experimental conditions (temperature, ionic strength) and methodology.
For this compound, two tertiary nitrogens are available for protonation. The basicity of N1 and N4 would be expected to be different due to the asymmetric substitution of the ring. The C2-methyl group may sterically hinder access to the N1 lone pair and affect the solvation of its conjugate acid, potentially making N1 less basic than N4.
The protonation state of the molecule is critical, as it governs properties like solubility and the ability to form hydrogen bonds. muni.cz At physiological pH (~7.4), the likely protonation state can be estimated from the pKa values. Given the pKa values of 1,4-dimethylpiperazine, it is probable that at pH 7.4, this compound would exist as a mixture of the monoprotonated and neutral species, with a very small fraction of the diprotonated form. semanticscholar.org Crystal structure analysis of (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II) confirms that the molecule can exist in a stable, diprotonated state where the piperazine ring adopts a chair conformation. iucr.org Understanding these protonation equilibria is essential for predicting the molecule's behavior in different chemical and biological environments. mdpi.com
Spectroscopic and Structural Elucidation of 1,2,4 Trimethylpiperazine and Its Adducts
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a pivotal analytical technique for obtaining molecular information by measuring the mass-to-charge ratio (m/z) of ions. For 1,2,4-trimethylpiperazine, it provides definitive data on its molecular weight and structural features through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₇H₁₆N₂, which corresponds to a molecular weight of approximately 128.22 g/mol . nih.govnist.gov Electron ionization mass spectrometry (EI-MS) of this compound produces a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation of the molecular ion is highly characteristic and provides structural confirmation. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.
For this compound, several key fragmentation pathways can be predicted:
α-Cleavage: Loss of a methyl radical (•CH₃) from the C2 position leads to a stable fragment. Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.orgwhitman.edu
Ring Cleavage: The piperazine (B1678402) ring can undergo fragmentation, leading to various smaller charged fragments.
Loss of Ethyl Group: Cleavage can result in the loss of an ethyl group from the ring structure.
The NIST mass spectrum for this compound shows several prominent peaks that can be attributed to these fragmentation processes. nist.gov Analysis of pyrolysis products of polyethyleneimines also identified this compound, noting characteristic mass fragments at m/z 42 and 57, with the molecular ion at m/z 128. worktribe.com
Table 1: Prominent Mass Spectral Peaks for this compound
| Mass-to-Charge Ratio (m/z) | Possible Fragment Structure/Identity |
|---|---|
| 128 | Molecular Ion [M]⁺ |
| 113 | [M-CH₃]⁺ |
| 84 | Ring fragmentation product |
| 71 | Ring fragmentation product |
| 58 | [C₃H₈N]⁺ |
| 42 | [C₂H₄N]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify components in a mixture.
GC-MS: This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. unodc.org GC-MS methods have been extensively developed for the identification of various piperazine derivatives in seized materials, highlighting its reliability for structural confirmation. unodc.orgscholars.direct
Table 2: Example GC-MS Method Parameters for Piperazine Analysis
| Parameter | Condition |
|---|---|
| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C (Splitless) |
| Carrier Gas | Helium (1.1 ml/min) |
| Oven Program | Initial 100°C (hold 5 min), ramp at 10°C/min to 290°C (hold 20 min) |
| MS Transfer Line | 290°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 30-350 amu |
Data adapted from recommended methods for piperazine analysis. unodc.org
LC-MS: For less volatile derivatives or complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the method of choice. researchgate.netmdpi.com This technique separates compounds in the liquid phase before they are nebulized and ionized for mass analysis. LC-MS/MS methods have been validated for the determination of piperazine-related impurities in pharmaceutical products, demonstrating high sensitivity and specificity. mdpi.comnih.govfda.gov The technique is crucial for quantifying trace levels of piperazine derivatives and their adducts in complex samples. nih.govfda.gov
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. upi.edu The utility of UV-Vis spectroscopy is largely dependent on the presence of chromophores—functional groups that absorb light in the UV-Vis range. upi.eduuobabylon.edu.iq
This compound is a saturated aliphatic amine. Saturated amines lack π-electron systems (like C=C, C=O, or aromatic rings) that typically give rise to strong absorptions in the standard UV-Vis range (200–800 nm). The only relevant electronic transition for a saturated amine like this compound is the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding sigma orbital (an n → σ* transition). upi.edu These transitions are generally of low intensity and occur at short wavelengths in the far-UV region (typically <200 nm), which is outside the range of conventional UV-Vis spectrophotometers. Consequently, this compound is effectively transparent in the standard UV-Vis spectrum.
While certain derivatives of this compound that incorporate chromophores do exhibit UV absorption, this absorption is due to the introduced moiety, not the trimethylpiperazine core itself. smolecule.com
Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a molecule after it has absorbed photons. Significant photoluminescence is rare in simple, flexible, and saturated organic molecules like this compound that lack a fluorophore (a fluorescent chemical group). No data on the photoluminescent properties of this compound are available in the scientific literature, which is consistent with its molecular structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.info It provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While obtaining single crystals of the volatile free base of this compound can be challenging, its salts and coordination complexes are often stable, crystalline solids suitable for single-crystal X-ray diffraction (SCXRD). nih.gov The analysis of these derivatives provides critical insights into the conformation of the piperazine ring and its non-covalent interactions.
Studies on related piperazine salts, such as (2R,5S)-1,2,5-trimethylpiperazine oxalate, reveal that the piperazine ring typically adopts a stable chair conformation. evitachem.com In the solid state, the protonated piperazinium cations are linked to counter-ions (e.g., oxalate, chloride) and other molecules through a network of hydrogen bonds. evitachem.comnih.gov These interactions are fundamental to the stability and properties of the crystal lattice. mdpi.com For example, in piperazinium salts, N⁺-H···X⁻ hydrogen bonds (where X is an anion) are the dominant interactions that define the crystal packing. nih.govmuni.cz
The structural data obtained from SCXRD is crucial for understanding structure-property relationships and for the rational design of new materials. d-nb.infomdpi.com
Table 3: Illustrative Crystallographic Data for a Piperazine Derivative Salt
| Parameter | (2R,5S)-1,2,5-Trimethylpiperazine oxalate |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell a (Å) | 8.54 |
| Unit Cell b (Å) | 10.23 |
| Unit Cell c (Å) | 12.67 |
| Melting Point | 218-220°C |
This table presents data for a related trimethylpiperazine salt to illustrate typical crystallographic parameters. evitachem.com
After the initial solution of a crystal structure from diffraction data, a process of refinement is required to optimize the atomic model. utoledo.edu This is an iterative procedure where the atomic parameters (x, y, z coordinates and atomic displacement parameters) are adjusted to achieve the best possible agreement between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₙ|) based on the atomic model. utoledo.edu
The most common method for this is least-squares minimization, where the function being minimized is typically the sum of the squared differences between |Fₒ| and |Fₙ|. utoledo.edu The quality of the final refined structure is assessed using several metrics, most notably the R-factor (or agreement factor). A low R-factor indicates a good fit between the experimental data and the final structural model.
During refinement, hydrogen atoms are often placed in geometrically calculated positions and refined using a "riding model," where their positions are dependent on the heavy atom to which they are attached. researchgate.net The final refined model provides a highly accurate and detailed picture of the molecular structure in the crystal. researchgate.net
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of this compound adducts is significantly stabilized by a network of intermolecular interactions, primarily hydrogen bonds. In the case of (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II), the diprotonated piperazine cation and the tetrachloridozincate(II) anion are linked through N-H···Cl hydrogen bonds. iucr.orgresearchgate.netnih.gov These interactions are crucial in the formation of a one-dimensional chain along the c-axis of the crystal lattice. iucr.orgnih.gov
The geometry of these hydrogen bonds is a key feature of the crystal packing. The cations and anions are organized into a chain with a graph-set motif of C₂(²)(9). iucr.orgnih.gov This specific arrangement highlights the directional nature of the hydrogen bonds in dictating the supramolecular architecture. While π-π stacking is a common interaction in aromatic systems, it is not observed in the crystal structure of the (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II) adduct as there are no aromatic rings present in the 1,2,4-trimethylpiperazinium cation. iucr.orgnih.gov
Table 1: Hydrogen Bond Geometry in (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| N(2)-H(2A)···Cl(3) | 0.90 | 2.36 | 3.224(3) | 161.0 |
Data sourced from the crystallographic information file for (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II).
Analysis of Crystallographic Disorder and Solid-State Conformational Preferences
In the solid state, the conformation of the piperazine ring is a critical aspect of its structure. For the (S)-1,2,4-Trimethylpiperazine-1,4-diium cation within the tetrachloridozincate(II) adduct, the diprotonated piperazine ring adopts a stable chair conformation. iucr.orgresearchgate.netnih.gov This is the preferred conformation for piperazine and its derivatives as it minimizes steric strain.
The puckering parameters, as defined by Cremer and Pople, provide a quantitative description of the ring's conformation. For the piperazine ring in this adduct, the total puckering amplitude (Qᴛ) is 0.5673(3) Å, with the puckering parameters θ = 1.8(3)° and φ = 67(10)°. iucr.orgnih.gov These values confirm the chair geometry.
Crystallographic disorder, which involves the random orientation of atoms in different unit cells, is not reported for the primary atomic positions in the crystal structure of (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II). The atoms of the cation and anion occupy well-defined positions. However, in the refinement of the crystal structure, the hydrogen atoms were placed in calculated positions and refined using a riding model, a common practice in crystallography. iucr.orgnih.gov
Table 2: Crystal Data and Structure Refinement for (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II)
| Parameter | Value |
|---|---|
| Empirical formula | (C₇H₁₈N₂)[ZnCl₄] |
| Formula weight | 337.40 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.5197(17) Åb = 9.7036(19) Åc = 17.013(3) Å |
| Volume | 1406.5(5) ų |
| Z | 4 |
Data sourced from the crystallographic information file for (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II). iucr.orgnih.gov
Conformational Analysis of 1,2,4 Trimethylpiperazine Systems
Preferred Conformations of the Piperazine (B1678402) Ring (e.g., Chair Conformation)
The piperazine ring, analogous to cyclohexane, is not planar and adopts several non-planar conformations to relieve ring strain. The most energetically favorable of these is the chair conformation . researchgate.net This conformation minimizes both angle strain and torsional strain, with hydrogen atoms on adjacent carbons being staggered.
However, the introduction of substituents on the piperazine ring, as in 1,2,4-trimethylpiperazine, can significantly influence the conformational equilibrium. Other possible conformations include the boat, twist-boat, and half-boat forms. researchgate.netrsc.org While the chair form is generally the most stable, certain substitution patterns can lead to a preference for other conformations. For instance, allylic strain between substituents can cause the twist-boat conformation to be more stable than the typical chair form. nih.gov
Quantitative Analysis of Ring Puckering Parameters
To provide a more detailed and quantitative description of the piperazine ring's conformation, a set of puckering parameters, as defined by Cremer and Pople, are utilized. nih.goviucr.orgcore.ac.uk These parameters describe the exact shape of the ring, moving beyond simple qualitative labels like "chair" or "boat."
The primary puckering parameters include:
Q (Total Puckering Amplitude): This parameter measures the degree of non-planarity of the ring. A larger Q value indicates a more puckered ring.
θ (Theta) and φ (Phi) (Puckering Angles): These angles describe the type of puckering. For a perfect chair conformation, θ = 0° or 180°, while for a perfect boat, θ = 90°.
These parameters are derived from the out-of-plane displacements of the ring atoms and provide a continuous description of the ring's conformation. smu.edu This quantitative analysis allows for the precise characterization of even slightly distorted conformations. iucr.orgcore.ac.uk
| Parameter | Value | Reference |
|---|---|---|
| QT | 1.0333 (10) Å | nih.gov |
| q2 | 0.8812 (9) Å | nih.gov |
| q3 | 0.5396 (6) Å | nih.gov |
| θ | 58.52 (2)° | nih.gov |
| φ2 | 30.00 (5)° | nih.gov |
Stereochemical Aspects and Chirality in Substituted Piperazines
The substitution pattern of this compound introduces stereochemical complexity. The presence of a substituent at the C2 position creates a chiral center , an atom with four different groups attached. sathyabama.ac.in This means that this compound can exist as a pair of enantiomers , which are non-superimposable mirror images of each other. basicmedicalkey.com
The spatial arrangement of atoms that distinguishes stereoisomers is known as the configuration . qmul.ac.uk The configuration at the chiral center in each enantiomer is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. basicmedicalkey.com
Furthermore, the presence of multiple substituents can lead to diastereomers , which are stereoisomers that are not mirror images of each other. basicmedicalkey.com The relative orientation of the methyl groups (cis or trans) on the piperazine ring will result in different diastereomers, each with its own unique set of physical and chemical properties. The concepts of chirotopicity (the property of a point residing in a chiral environment) and stereogenicity (the property of an atom that can give rise to stereoisomers) are crucial for a complete understanding of the stereochemistry of substituted piperazines. units.it
Dynamic Conformational Processes and Inversion Barriers
The piperazine ring is not static; it undergoes dynamic conformational processes. The most significant of these is ring inversion , where one chair conformation flips into another. rsc.org This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations.
Another important dynamic process is pyramidal inversion of the nitrogen atoms. rsc.org This refers to the rapid "flipping" of the nitrogen's lone pair of electrons, which can also lead to a change in the orientation of the substituent on the nitrogen.
The energy required to overcome the barrier to these inversions is known as the inversion barrier . For piperazines, the ring inversion barriers are generally higher than those for the analogous cyclohexanes. rsc.org The presence of substituents, such as the methyl groups in this compound, will influence the magnitude of these barriers. The hindered rotation around the N-C amide bond in acylated piperazines adds another layer of complexity to their conformational dynamics. rsc.org
Computational Methodologies in Conformational Space Exploration
Investigating the vast number of possible conformations for a flexible molecule like this compound requires sophisticated computational methods. These techniques allow for the exploration of the molecule's potential energy surface (PES) to identify stable conformers and the energy barriers between them.
Systematic Search Methods for Conformational Mapping
One approach to exploring the conformational space is through systematic search methods . These algorithms systematically alter the rotatable bonds within the molecule to generate a wide range of possible conformations. researchgate.net The energy of each conformation is then calculated using molecular mechanics force fields, such as MMFF94, or more accurate quantum mechanical methods. scribd.com
Another powerful technique is the random search algorithm , which explores the conformational landscape by making random changes to the torsional angles of the molecule. njit.edu This method can efficiently locate local energy minima on the potential energy surface. researchgate.netnjit.edu More advanced methods, like ConfGen, combine physics-based calculations with empirical heuristics to efficiently generate bioactive conformers. researchgate.net
Application of Principal Component Analysis (PCA) in Conformational Studies
Once a large number of conformations have been generated, Principal Component Analysis (PCA) can be employed to simplify the complex dataset. PCA is a statistical technique that reduces the dimensionality of the data by identifying the principal components, which are the directions of greatest variance in the conformational space. nih.govcresset-group.comupi.edu
Energy Minima Determination Using Semiempirical and Ab Initio Approaches
The conformational landscape of this compound is defined by the spatial arrangement of its substituents and the puckering of the piperazine ring. Determining the energetically most favorable conformations, or energy minima, is crucial for understanding the molecule's properties and reactivity. Computational chemistry provides powerful tools for this purpose, with semiempirical and ab initio methods being two major approaches. These methods calculate the potential energy of different molecular structures, allowing for the identification of stable conformers. researchgate.net
The process involves mapping the potential energy surface (PES) of the molecule. Minima on this surface correspond to stable, equilibrium geometries, while saddle points represent transition states between these conformers. researchgate.net For this compound, the primary conformational flexibility arises from the chair-like structure of the piperazine ring and the orientation of the three methyl groups, which can occupy either axial (a) or equatorial (e) positions.
Ab initio methods are derived directly from quantum mechanical first principles without the inclusion of experimental data. scribd.comsmu.edu They solve the Schrödinger equation and offer a convergent path towards an exact solution, with accuracy improving as the level of theory and the size of the basis set increase. mpg.de Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are common examples.
Semiempirical quantum-chemical methods, such as AM1 and PM3, are based on the same theoretical framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. mpg.deresearchgate.net This makes them computationally less expensive and suitable for larger molecules, though potentially with a trade-off in accuracy compared to high-level ab initio calculations. researchgate.netopenmopac.net
Detailed research findings from computational studies specifically focused on the energy minima of this compound are not extensively documented in readily available literature. However, based on well-established principles of conformational analysis of substituted cyclohexanes and other piperazine derivatives, it is possible to predict the likely conformational preferences. The most stable conformations are expected to be those that minimize steric strain, which generally means placing the bulky methyl groups in equatorial positions.
The following tables present illustrative data for the relative energies of various possible chair conformations of this compound, as might be determined by computational methods. The conformations are designated by the orientation (e for equatorial, a for axial) of the methyl groups at positions 1, 2, and 4, respectively. The lowest energy conformer (1e,2e,4e) is set as the reference point (0.00 kcal/mol).
Illustrative Semiempirical Calculation Data
This table shows representative energy minima data as might be obtained from semiempirical methods like AM1 or PM3. These methods provide a rapid assessment of conformational energies.
| Conformer (1,2,4-positions) | Method | Relative Energy (kcal/mol) |
| e, e, e | AM1 | 0.00 |
| e, e, a | AM1 | 1.95 |
| e, a, e | AM1 | 2.10 |
| a, e, e | AM1 | 2.50 |
| e, a, a | AM1 | 4.05 |
| a, e, a | AM1 | 4.45 |
| a, a, e | AM1 | 4.60 |
| a, a, a | AM1 | 6.55 |
Illustrative Ab Initio Calculation Data
This table presents hypothetical data from an ab initio calculation, for instance, at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*). Ab initio methods generally offer higher accuracy.
| Conformer (1,2,4-positions) | Method | Relative Energy (kcal/mol) |
| e, e, e | HF/6-31G | 0.00 |
| e, e, a | HF/6-31G | 2.20 |
| e, a, e | HF/6-31G | 2.45 |
| a, e, e | HF/6-31G | 2.80 |
| e, a, a | HF/6-31G | 4.65 |
| a, e, a | HF/6-31G | 5.00 |
| a, a, e | HF/6-31G | 5.25 |
| a, a, a | HF/6-31G | 7.45 |
Computational and Theoretical Chemistry Studies of 1,2,4 Trimethylpiperazine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,4-trimethylpiperazine. These methods, which solve the Schrödinger equation for a molecule, provide detailed information about the distribution of electrons and the energy of the molecular system.
High-level quantum chemical calculations, such as those employing the M06-2X functional with a def2-TZVP basis set, have been used to determine the optimized 3D geometries, enthalpies, and Gibbs free energies of a vast number of organic molecules, including radical species. nrel.gov These calculations are crucial for establishing a baseline understanding of the molecule's stability and the energy associated with its different states. nrel.govmdpi.com For instance, the calculated enthalpies of formation for related hydrogenated pyrazine (B50134) derivatives have been validated against experimental data, demonstrating the accuracy of these computational methods. mdpi.com
The electronic structure of piperazine (B1678402) derivatives, including this compound, can be further elucidated by examining properties such as Mulliken atomic charges and spin densities. nrel.gov These properties help in understanding how charge is distributed across the molecule, which is a key factor in its chemical behavior and interaction with other molecules. The use of computational software like Gaussian 16 allows for these detailed calculations, providing a robust framework for analyzing the electronic landscape of the molecule. nrel.gov
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound. mdpi.com DFT calculations can predict a range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which are essential for understanding the molecule's reactivity. ijcce.ac.irmuni.cz
DFT has been successfully applied to study the degradation of piperazine, providing insights into the reaction mechanisms and the formation of various products. acs.orgacs.org These studies often employ DFT to calculate the activation energies of different reaction pathways, helping to identify the most likely degradation routes. acs.org For example, DFT calculations have rationalized the formation of experimentally observed degradation products of piperazine. acs.org
Furthermore, DFT is used to calculate reactivity indices such as electrophilicity and nucleophilicity, which can predict how a molecule will behave in a chemical reaction. mdpi.com These indices are derived from the molecule's electronic structure and can provide a semi-quantitative understanding of its reactivity. mdpi.com For instance, the electrophilic and nucleophilic Parr functions can be used to identify the specific atoms within the molecule that are most likely to participate in a reaction. mdpi.com The combination of DFT with solvation models also allows for the prediction of reaction equilibria in solution, which is crucial for applications like CO2 capture. acs.org
Table 1: Predicted Molecular Properties of this compound (Note: The following data is based on computational predictions for the general class of trimethylpiperazines and may vary for the specific 1,2,4-isomer. Actual experimental values may differ.)
| Property | Predicted Value | Method |
| Molecular Weight | 128.22 g/mol | PubChem 2.2 nih.gov |
| XLogP3-AA | 0.5 | XLogP3 3.0 nih.gov |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 nih.gov |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 nih.gov |
| Topological Polar Surface Area | 6.5 Ų | Cactvs 3.4.8.18 nih.gov |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 92.9 | Cactvs 3.4.8.18 nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules like this compound over time. nih.gov By simulating the motions of atoms and molecules, MD can reveal the conformational landscape, which describes the different shapes a molecule can adopt, and the energetic barriers between these conformations. nih.govcopernicus.org This information is critical for understanding how the molecule's shape influences its activity and interactions. copernicus.org
For piperazine derivatives, MD simulations can be used to study their conformational preferences in solution. copernicus.org For example, replica-exchange with solute tempering (REST-MD) simulations can generate a large ensemble of conformations, providing a detailed picture of the molecule's flexibility. copernicus.org This is particularly useful for understanding how substituents on the piperazine ring affect its conformational equilibrium.
MD simulations are also invaluable for studying intermolecular interactions, such as how this compound might interact with other molecules in a solution or at an interface. nih.gov These simulations can provide insights into the forces that govern these interactions, including hydrogen bonding and van der Waals forces. For instance, in the context of CO2 capture, MD simulations can help to elucidate the mechanism by which piperazine-based solvents absorb CO2. acs.org
Machine Learning Approaches in Predicting Reactivity and Structure-Property Relationships
Machine learning (ML) is increasingly being used in chemistry to predict the properties and reactivity of molecules, including piperazine derivatives. acs.orgresearchgate.net ML models can be trained on large datasets of chemical information to learn the complex relationships between a molecule's structure and its properties. rsc.orgarxiv.orgresearchgate.net
One application of ML is the development of quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity or other properties of a molecule based on its structural features. For example, QSAR models have been developed for piperazine derivatives to predict their activity as mTORC1 inhibitors. mdpi.com
ML can also be used to predict the reactivity of molecules. rsc.org By training a model on a dataset of known reactions, it is possible to predict the outcome of a reaction for a new set of reactants. This can be particularly useful for screening large numbers of potential catalysts or for optimizing reaction conditions. rsc.org For instance, ML models have been used to predict the oxidative degradation rate of amines, including piperazine derivatives, which is important for their application in CO2 capture. acs.org
Theoretical Investigations into Catalytic Mechanisms Involving Piperazine-derived Ligands
Piperazine and its derivatives are commonly used as ligands in metal complexes that act as catalysts. researchgate.net Theoretical studies play a crucial role in understanding the mechanisms of these catalytic reactions. By modeling the reaction at the atomic level, it is possible to gain insights into the role of the piperazine ligand in the catalytic cycle.
For example, theoretical studies have been used to investigate the catalytic partial oxidation of methane (B114726) to methanol (B129727) using iron complexes with piperazine-derived ligands. researchgate.net These studies can help to identify the active species in the reaction and to understand how the ligand influences the catalyst's activity and selectivity. researchgate.net DFT calculations are often used in these studies to determine the energies of the intermediates and transition states in the catalytic cycle. nih.gov
Furthermore, theoretical investigations can be used to design new and improved catalysts. By understanding the relationship between the structure of the piperazine ligand and the catalyst's performance, it is possible to design new ligands that are expected to lead to more active and selective catalysts. researchgate.net
Development of Novel Computational Methods for Piperazine Chemistry
The unique properties of piperazine and its derivatives present ongoing challenges and opportunities for the development of new computational methods. researchgate.net While existing methods have proven valuable, there is always a need for more accurate and efficient approaches to study these complex systems.
One area of development is the creation of more accurate force fields for MD simulations of piperazine-containing systems. youtube.com A more accurate force field would allow for more realistic simulations of the conformational dynamics and intermolecular interactions of these molecules. Another area of active research is the development of new quantum chemical methods that can handle the large size of some piperazine-based systems while still providing accurate results. arxiv.orgbeilstein-journals.org
Additionally, the integration of machine learning with traditional computational chemistry methods is a promising area of development. researchgate.net For example, ML models could be used to accelerate DFT calculations or to predict the properties of piperazine derivatives with greater speed and accuracy. chemrxiv.orgrsc.org These novel computational methods will continue to enhance our understanding of piperazine chemistry and facilitate the design of new molecules with desired properties. researchgate.net
Applications of 1,2,4 Trimethylpiperazine in Advanced Chemical Synthesis and Materials Science
1,2,4-Trimethylpiperazine as a Versatile Building Block in Complex Organic Synthesis
The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. researchgate.netchemcompute.orgresearchgate.net This is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to present substituents in specific three-dimensional orientations for optimal interaction with biological targets. ontosight.ai this compound, as a substituted derivative, serves as a valuable building block for introducing this important heterocyclic motif into larger, more complex molecular architectures. evitachem.com
The strategic incorporation of the this compound unit can be a key step in the synthesis of target molecules with diverse and complex structures. While many synthetic routes focus on creating substituted piperazines from simpler precursors, google.com the use of pre-functionalized piperazines like this compound offers a direct method for introducing a specific substitution pattern.
The synthesis of various pharmaceutical intermediates often relies on the piperazine core. google.com The presence of methyl groups, as in this compound, influences the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. While specific examples detailing the multi-step synthesis of a marketed drug starting directly from this compound are not prevalent in readily available literature, its structural motifs are found in complex molecules investigated in pharmaceutical research. ontosight.ai
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies in drug discovery for rapidly generating large numbers of compounds (libraries) for biological screening. rug.nlmychemblog.com These approaches rely on versatile and robust chemical scaffolds that allow for the attachment of diverse substituents. lifechemicals.com The piperazine ring is an ideal scaffold for this purpose because it contains two nitrogen atoms that can be independently functionalized, enabling the creation of extensive and structurally diverse libraries from a common core. researchgate.netnih.gov
This compound represents a specific type of scaffold where one nitrogen is tertiary (N-4) and the other is part of a secondary amine that has been methylated (N-1), with an additional methyl group on the carbon backbone (C-2). This pre-existing substitution pattern can be used to direct further diversification. Libraries built upon such scaffolds allow chemists to systematically explore "chemical space"—the vast theoretical collection of all possible molecules—to identify new bioactive compounds. otavachemicals.com The goal of exploring chemical space is to find molecules with novel structures and biological activities. nih.gov The generation of libraries with high scaffold diversity is considered crucial for increasing the probability of finding hits against a wide range of biological targets. lifechemicals.com
The process of creating these libraries often involves solid-phase synthesis, where the scaffold is attached to a resin, and various building blocks are added in parallel. lifechemicals.com The resulting library of compounds can then be screened for activity in high-throughput assays. The use of a defined scaffold like this compound allows for the creation of a "focused library," where the synthesized molecules are biased towards a region of chemical space known to be relevant for a specific biological target class. nih.gov
Table 1: Role of Piperazine Scaffolds in Chemical Library Synthesis
| Feature | Description | Relevance of this compound |
| Privileged Structure | A molecular framework that is frequently found in biologically active compounds. | The piperazine core is a classic privileged structure in medicinal chemistry. researchgate.netchemcompute.org |
| Diversification Points | The piperazine ring has two nitrogen atoms that can be functionalized, allowing for the introduction of two points of diversity. | In this compound, the N-1 and N-4 positions are already methylated, directing further functionalization. |
| Scaffold for Libraries | Serves as a central core structure for building combinatorial libraries of compounds for screening. googleapis.com | Provides a rigid, pre-substituted scaffold for creating focused libraries to explore specific areas of chemical space. |
| Physicochemical Properties | The piperazine moiety generally improves solubility and other drug-like properties. | The methyl groups on this compound fine-tune lipophilicity and metabolic stability. |
Ligand Design and Coordination Chemistry
The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal ions. This property allows the molecule and its derivatives to be used as ligands in coordination chemistry, forming metal complexes with interesting structural features and potential catalytic applications.
Asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other, is a cornerstone of modern organic synthesis, particularly for producing pharmaceuticals. The development of new chiral ligands is critical to this field. Chiral piperazine derivatives have been explored for this purpose, with the stereocenters on the piperazine ring influencing the three-dimensional structure of the resulting metal complex and, consequently, its enantioselectivity.
A key example involves the chiral form, (S)-1,2,4-trimethylpiperazine. This compound has been used to synthesize a novel chiral coordination polymer, (S)-1,2,4-trimethylpiperazine-1,4-diium tetrachloridozincate(II), formulated as (C₇H₁₈N₂)[ZnCl₄]. jk-sci.com The presence of a chiral center in the organic ligand is crucial for constructing non-centrosymmetric coordination polymers, which can exhibit desirable physical properties. jk-sci.com The synthesis of such chiral ligands is an important direction in modern coordination chemistry. jk-sci.com While many chiral diamines are used in asymmetric synthesis, the development of new, readily accessible chiral piperazines continues to be an area of interest. researchgate.net
The ability of this compound to bind to metal ions has been demonstrated through the synthesis and characterization of its metal complexes. In the case of the (S)-1,2,4-trimethylpiperazine-1,4-diium tetrachloridozincate(II) complex, the piperazine ring is diprotonated, and the resulting cation is linked to the [ZnCl₄]²⁻ anion through N-H···Cl hydrogen bonds. jk-sci.com
The crystal structure analysis of this complex provides detailed insights into its coordination chemistry. jk-sci.com The zinc atom adopts a slightly distorted tetrahedral geometry. The diprotonated (S)-1,2,4-trimethylpiperazine ring exists in a stable chair conformation. jk-sci.com This structural information is fundamental for understanding how the ligand interacts with the metal center and for designing new complexes with specific properties.
Table 2: Crystallographic Data for (S)-1,2,4-Trimethylpiperazine-1,4-diium Tetrachloridozincate(II)
| Parameter | Value | Reference |
| Chemical Formula | (C₇H₁₈N₂)[ZnCl₄] | jk-sci.com |
| Molecular Weight | 337.40 g/mol | jk-sci.com |
| Crystal System | Orthorhombic | jk-sci.com |
| Space Group | P 2₁ 2₁ 2₁ | jk-sci.com |
| a (Å) | 8.5197 (17) | jk-sci.com |
| b (Å) | 9.7036 (19) | jk-sci.com |
| c (Å) | 17.013 (3) | jk-sci.com |
| Volume (ų) | 1406.5 (5) | jk-sci.com |
| Coordination Geometry | Distorted Tetrahedral (for Zn) | jk-sci.com |
| Piperazine Conformation | Chair | jk-sci.com |
General studies on piperazine-bridged metal complexes show that the piperazine ring can act as a bridge between two metal centers, leading to homodinuclear complexes. libretexts.org The coordination environment (e.g., tetrahedral or square-planar) depends on the specific metal ion involved. libretexts.org
The use of transition metal complexes as catalysts is fundamental to a vast number of organic transformations. The properties of these catalysts are heavily influenced by the ligands that are coordinated to the metal center. Ligands can modulate the catalyst's reactivity, selectivity, and stability.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura chemcompute.orgmychemblog.comlibretexts.orgwikipedia.org and Buchwald-Hartwig amination reactions, rug.nlwuxiapptec.comorganic-chemistry.orgresearchgate.netrsc.org phosphine-based ligands are commonly employed. However, nitrogen-containing ligands are also used. While this compound could theoretically act as a ligand in such catalytic systems, specific examples of its successful application in major cross-coupling reactions are not prominent in the reviewed literature. The development of new ligands is often a process of screening and optimization to find the best performer for a specific transformation. rsc.org
Some studies have investigated this compound in other catalytic contexts. For example, it has been listed as a potential catalyst component for the formation of polyurethane polymers. wuxiapptec.com Conversely, in a study on the polymerization of dicyclohexylmethylmethane-4,4'-diisocyanate, this compound was found not to be a catalyst for the reaction. This highlights that the catalytic activity of a compound is highly dependent on the specific reaction system. The design of organometallic catalysts is a complex field, and while the coordination potential of this compound is clear, its role as a promoter in mainstream organometallic catalysis requires further investigation.
Catalysis and Reaction Promotion
This compound serves as a versatile amine catalyst and a component in more complex catalytic systems, facilitating a range of chemical transformations.
As a tertiary amine, this compound has been investigated and utilized as a catalyst in several important organic reactions. Its catalytic activity is particularly notable in polymerization and curing processes.
Polyurethane Systems: In the formation of polyurethane sealants, this compound is identified as a preferred amine catalyst. google.com Its presence in primer compositions is crucial for promoting rapid adhesion between a polyurethane sealant and substrates like glass or metal. google.com It effectively catalyzes isocyanate curing reactions, which are fundamental to the setting of these high-performance sealants. google.com
Polyepoxide Curing: The compound is also listed as a useful catalyst for the curing of polyepoxides with polymercaptans. google.com This reaction is essential for producing various epoxy-based adhesives and materials.
Hydroamination Reactions: Researchers have also screened this compound among other candidates for the iron(II)-catalyzed hydroamination of isocyanates, a process that forms urea (B33335) derivatives. acs.org
| Reaction Type | Substrates | Role of this compound | Outcome |
| Polyurethane Curing | Isocyanates, Polyols | Amine Catalyst | Promotes quick adhesion and curing of sealant systems. google.com |
| Polyepoxide Curing | Polyepoxides, Polymercaptans | Catalyst | Facilitates the curing reaction. google.com |
| Hydroamination | Isocyanates, Amines | Screened as a potential catalyst | Investigated for urea synthesis. acs.org |
Beyond its function as a primary catalyst, this compound also plays a significant role as a component within multi-component catalyst systems, where the interaction of several compounds achieves a specific catalytic outcome.
Olefin Polymerization: In certain catalyst systems for the polymerization of alpha-olefins, this compound can be employed as an electron-donor compound. epo.org It is used in conjunction with a primary titanium halide catalyst component and an organoaluminum compound to produce polymers like polypropylene. epo.org
Epoxy Curing Systems: In the curing of epoxy resins, it can be part of a system that includes co-catalysts such as 2,4,6-tri(dimethylaminomethyl)phenol to control the reaction. google.com
The ability to control the specific orientation (stereoselectivity) and position (regioselectivity) of chemical bonds during a reaction is crucial in modern synthesis. While chiral piperazine scaffolds are fundamental in asymmetric catalysis, specific research detailing the use of racemic this compound to achieve stereoselective or regioselective control is limited. smolecule.comresearchgate.net
The existence of chiral versions, such as (S)-1,2,4-trimethylpiperazine, highlights the importance of the piperazine structure in stereocontrolled synthesis, particularly in the formation of chiral coordination polymers. nih.goviucr.org However, studies demonstrating that this compound itself directs the stereochemical or regiochemical outcome in the reactions it catalyzes are not extensively documented in the reviewed literature. Methodologies for achieving regioselectivity often rely on the careful selection of the entire catalytic system, including palladium sources, ligands, and additives, rather than solely on the amine promoter. unirioja.esdiva-portal.org
Polymer Chemistry Applications
In the realm of materials science, this compound contributes to the development of specialized polymers, primarily through its catalytic role in their synthesis and by being incorporated into polymer backbones to create materials with specific functionalities.
Ring-Opening Polymerization (ROP) is a key method for producing various polymers. rsc.orgrsc.org While the piperazine structure is relevant to polymer chemistry, there is limited direct evidence in the surveyed scientific literature to suggest that this compound is commonly used as a monomer in ROP or copolymerization processes. Its presence has been detected in the analytical pyrolysis of polyethyleneimines, which could inversely suggest its potential as a building block, but this is not a primary application documented in the research. worktribe.com
The application of this compound has led to the creation of specialty polymers and advanced materials with tailored properties. syensqo.comsolvay.comesterindustries.com
Polyurethane Sealants: As previously noted, its catalytic role is integral to the production of high-performance polyurethane sealant and primer systems, which are considered specialty materials due to their specific adhesion and curing properties. google.com
Antimicrobial Materials: A significant development is the incorporation of a di-quaternary trimethylpiperazine moiety into chitosan (B1678972), a natural polymer. researchgate.net The resulting chitosan derivative demonstrated notable antibacterial activity, particularly against S. aureus and Staphylococcus pneumoniae. researchgate.netmdpi.com This modification transforms the base polymer into an advanced biomaterial with potential applications in the medical field, where antimicrobial surfaces and materials are highly valued. researchgate.net
Analytical Method Development for 1,2,4 Trimethylpiperazine and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating and analyzing complex mixtures. biomedpharmajournal.org The choice of chromatographic method depends on the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight. For 1,2,4-Trimethylpiperazine, a volatile and relatively polar compound, several chromatographic techniques are applicable.
Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like this compound. etamu.edu When coupled with a mass spectrometer (MS), it provides a highly specific and sensitive analytical method for both qualitative and quantitative analysis.
Principle and Application: In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. etamu.edu The PubChem database entry for this compound includes a GC-MS spectrum, indicating its amenability to this technique. nih.gov
Methodological Considerations: A typical GC-MS method for piperazine (B1678402) derivatives involves a capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), and helium as the carrier gas. scholars.direct The oven temperature program is optimized to ensure adequate separation from other components in the mixture. For instance, an initial oven temperature might be held before ramping up to a final temperature to elute all compounds of interest. scholars.direct
In some cases, derivatization may be employed to improve the chromatographic behavior and detection of piperazine compounds. For example, trifluoroacetic anhydride (B1165640) (TFAA) has been used to derivatize piperazine drugs of abuse for GC-MS analysis. scholars.direct This approach could potentially be adapted for this compound if necessary to enhance its volatility or detection sensitivity.
A study on the pyrolysis of polyethyleneimines identified this compound as a product, which was analyzed by Py-GC-MS. The mass spectrum showed characteristic fragments at m/z 42, 57, and 128, which can be used for its identification. worktribe.com
Table 1: Illustrative GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min, hold for 2 min |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 30-350 amu |
This table is a composite of typical parameters and may require optimization for this compound specifically. scholars.directunodc.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. biomedpharmajournal.orgbjbms.orgnih.gov For piperazine and its derivatives, which may lack a strong UV chromophore, HPLC methods often necessitate derivatization or the use of specific detectors.
Derivatization in HPLC: To enhance the detectability of piperazine, derivatizing agents that introduce a UV-active or fluorescent moiety are commonly used. For instance, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with piperazine to form a stable, UV-active derivative, allowing for its detection at low levels using a standard HPLC-UV system. jocpr.comjocpr.com Another approach involves dansylation, where dansyl chloride is used to create a fluorescent derivative, which is then analyzed by normal-phase HPLC. tandfonline.com
Chromatographic Modes: Both reversed-phase and normal-phase HPLC can be employed. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. However, piperazine itself may not be well-retained on a C18 column. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) on a cyanopropyl (CN) bonded stationary phase has been shown to be effective for the analysis of piperazine. researchgate.net Normal-phase HPLC with a cyanopropyl column and a non-polar mobile phase has also been successfully used for the analysis of dansylated piperazine derivatives. tandfonline.com
Table 2: Example HPLC Conditions for Derivatized Piperazine Analysis
| Parameter | NBD-Cl Derivatization | Dansylation |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | Cyanopropyl column |
| Mobile Phase | Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v) | Hexane:Isopropanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 340 nm | UV at 335 nm |
| Temperature | 35 °C | Ambient |
These conditions are for piperazine and would need to be adapted and optimized for this compound. jocpr.comtandfonline.com
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It offers advantages such as high efficiency, fast analysis times, and reduced solvent consumption. A study on piperazine-related compounds demonstrated that SFC can provide good selectivity, with retention influenced by factors like the number of pyrrole (B145914) and pyridine (B92270) rings in the structure. nih.gov The use of a mobile phase modifier, such as methanol, is common in SFC to alter the polarity and improve the separation of analytes. nih.gov Given its success with related compounds, SFC presents a promising avenue for the analysis of this compound and its derivatives, particularly for chiral separations if applicable.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique based on the differential migration of charged species in an electric field. For compounds like piperazine that have a poor chromophore, indirect UV detection can be employed in CE. This involves adding a UV-absorbing probe to the background electrolyte. A fast and selective CE method has been developed for the analysis of piperazine as a counter-ion, demonstrating its utility for this class of compounds. nih.gov This technique could be explored for the purity assessment and quantification of this compound, especially in aqueous samples.
Integrated Analytical Platforms for Comprehensive Characterization
For a comprehensive characterization of this compound and its derivatives, especially in complex matrices, integrated analytical platforms are invaluable. Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information.
GC-MS and LC-MS: As discussed, GC-MS is a cornerstone for the analysis of volatile compounds. For less volatile derivatives or when analyzing complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. ub.edu
Two-Dimensional Chromatography: For highly complex samples, two-dimensional chromatography (e.g., GCxGC or LCxLC) can provide significantly enhanced resolution by subjecting the sample to two different separation mechanisms. Two-dimensional SFC has also been reported for the analysis of complex samples. mdpi.com
Method Validation and Optimization in Research Settings
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a critical process in research and quality control, demonstrating that the method is reliable, reproducible, and accurate.
Key Validation Parameters: According to guidelines from organizations like the International Council for Harmonisation (ICH), key validation parameters include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Optimization: Method optimization is an integral part of method development and validation. This involves systematically adjusting parameters such as the mobile phase composition, flow rate, column temperature, and detector settings to achieve the desired performance characteristics, such as resolution, peak shape, and analysis time.
A validated HPLC-UV method for piperazine, after derivatization with NBD-Cl, demonstrated good linearity, precision (%RSD < 4.0), and accuracy (recovery between 104.87-108.06%). jocpr.com Similarly, a validated GC-MS method for piperazine designer drugs showed good linearity, with LOD and LOQ in the low µg/mL range, and high extraction efficiencies. scholars.direct These examples provide a framework for the validation of an analytical method for this compound.
Future Research Directions for 1,2,4 Trimethylpiperazine
Exploration of Novel, Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for synthesizing 1,2,4-trimethylpiperazine is a critical area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijnc.ir Future efforts will likely focus on the principles of green chemistry to create more sustainable pathways.
Key areas of exploration include:
Advanced Functionalization for Tailored Reactivity and Specific Applications
The ability to precisely modify the structure of this compound is key to unlocking its full potential. While substitutions at the nitrogen atoms are common in piperazine (B1678402) chemistry, future research will delve into the more challenging C–H functionalization of the carbon backbone. mdpi.com
| Functionalization Strategy | Potential Outcome |
|---|---|
| C-H Functionalization | Introduction of new functional groups on the carbon skeleton, allowing for fine-tuning of electronic and steric properties. mdpi.comnsf.gov |
| Regioselective Reactions | Precise control over the position of new substituents, leading to the creation of specific isomers with desired activities. nsf.gov |
| Late-Stage Functionalization | Modification of complex molecules containing the this compound core, enabling rapid generation of diverse compound libraries for screening. |
| Polymerization | Incorporation of functionalized this compound units into polymers to create materials with tailored properties. |
Recent breakthroughs in photoredox catalysis and transition-metal-catalyzed C-H activation offer powerful tools to achieve these goals. mdpi.com These methods can enable the introduction of a wide range of functional groups, such as aryl, alkyl, and heteroatomic substituents, onto the piperazine ring with high precision. nsf.gov This will allow for the creation of derivatives with tailored reactivity for specific applications in drug discovery, catalysis, and materials science. mdpi.com
Deeper Understanding of Conformational Dynamics and Chiral Recognition Phenomena
The three-dimensional shape and flexibility of a molecule are critical to its function. For this compound, which possesses a chiral center at the 2-position, understanding its conformational dynamics and how it interacts with other chiral molecules is of significant interest. nih.goviucr.org
The piperazine ring typically adopts a chair conformation. researchgate.net However, the presence of methyl groups can influence the ring's puckering and the energetic barrier to ring inversion. researchgate.net Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational modeling, can provide detailed insights into these dynamic processes.
Furthermore, the chirality of this compound makes it a candidate for applications in chiral recognition. nih.goviucr.org Future research could explore its use as a chiral selector in separation science (e.g., in chromatography) or as a component of chiral sensors. semanticscholar.orguniroma1.it Investigating the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the recognition of different enantiomers will be crucial for designing more effective chiral recognition systems. mdpi.comnih.gov
Predictive Modeling and Data-Driven Discovery in Piperazine Chemistry
The integration of computational tools and data science is revolutionizing chemical research. For this compound and its derivatives, predictive modeling can accelerate the discovery of new compounds with desired properties. mdpi.comscispace.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of piperazine derivatives with their biological activity or physical properties. insilico.eunih.gov These models, built upon experimental data, can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. mdpi.comscispace.com
Machine learning algorithms and artificial intelligence are also poised to play a significant role. ijnc.ir These data-driven approaches can identify complex patterns and relationships within large datasets of chemical information, leading to the design of novel piperazine-based molecules with optimized characteristics. This in silico approach can significantly reduce the time and resources required for traditional trial-and-error experimentation. scispace.com
Expanding Applications in Emerging Fields of Catalysis and Materials Science
While piperazine derivatives have a well-established role in medicinal chemistry, future research will likely uncover new applications for this compound in other fields. tandfonline.com
In catalysis , the tertiary amine groups of this compound make it a potential organocatalyst or a ligand for metal-based catalysts. google.comgoogle.com Its specific stereochemistry could be leveraged for asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral product is desired.
In materials science , this compound could serve as a building block for novel materials with unique properties. For instance, it could be incorporated into metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net Its potential to act as a template or structure-directing agent in the synthesis of new materials is also an area ripe for exploration. The development of polymers and nanomaterials incorporating this scaffold could lead to advancements in a variety of technological areas. smolecule.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,4-trimethylpiperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves alkylation of piperazine precursors. For example, protonated (S)-1,2,4-trimethylpiperazine can be crystallized with ZnCl₂ in acidic aqueous conditions (10% HCl) under controlled heating (363 K) and slow cooling . Optimization includes adjusting stoichiometry, solvent polarity, and pH to favor selective methylation. Purification via recrystallization or chromatography is critical, as residual byproducts (e.g., unreacted amines) may affect downstream applications.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves methyl group positions and stereochemistry. For example, distinct chemical shifts for equatorial vs. axial methyl groups in the piperazine ring confirm substitution patterns .
- Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and hydrogen-bonding networks. The chair conformation of the piperazine ring and ZnCl₄²⁻ tetrahedral geometry were resolved using SHELX software .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 129.1 for the free base).
Q. How can researchers ensure reproducibility in crystallizing this compound salts?
- Methodological Answer : Controlled supersaturation and pH are critical. For (S)-1,2,4-trimethylpiperazine tetrachloridozincate(II), slow evaporation of aqueous HCl solutions (pH ~1–2) yields block-shaped crystals. Hydrogen-bonding motifs (N–H···Cl) stabilize the lattice, requiring precise stoichiometry of ZnCl₂ and organic cations .
Advanced Research Questions
Q. How do structural variations in this compound derivatives influence their supramolecular packing and material properties?
- Methodological Answer : SCXRD analysis reveals that chair conformations in the piperazine ring and hydrogen-bonding networks (e.g., C22(9) motifs) dictate packing efficiency. For example, orthorhombic P2₁2₁2₁ symmetry in (S)-1,2,4-trimethylpiperazine-ZnCl₄ systems arises from chiral induction and anion-cation interactions . Computational modeling (DFT or MD simulations) can predict how methyl group orientations affect lattice energy and stability.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound complexes?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to detect conformational flexibility. For example, piperazine chair-to-chair inversion in solution broadens NMR peaks but is absent in SCXRD. Cross-validate with IR spectroscopy (C–H stretching modes for methyl groups) and Hirshfeld surface analysis for intermolecular interactions .
Q. How can this compound be functionalized for targeted applications (e.g., catalysis or bioactivity)?
- Methodological Answer : Post-synthetic modifications include:
- N-Alkylation : React with halogenated reagents (e.g., chloroacetyl chloride) to introduce reactive handles .
- Coordination Chemistry : Use as a ligand for transition metals (Zn²⁺, Cu²⁺) to design chiral catalysts or antimicrobial agents .
- Pharmacophore Integration : Link to aryl groups (e.g., 4-hydroxyphenyl) via amide coupling for bioactivity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
